molecular formula C10H15BrN2O2S B1379646 Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide CAS No. 1798725-69-5

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide

Cat. No. B1379646
M. Wt: 307.21 g/mol
InChI Key: JJHURWNVNPTRCK-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.


Molecular Structure Analysis

The molecular structure of a compound with a pyrrolidine ring can be influenced by factors such as stereochemistry and the spatial orientation of substituents . The presence of the thiazole ring could also influence the compound’s structure.


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . Thiazole compounds are also known to participate in various chemical reactions.

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
    • The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Anti-Fibrosis Activity

    • Pyrimidine derivatives, which can be synthesized from pyrrolidine derivatives, are known to exhibit anti-fibrotic activities .
    • These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
    • The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
  • Synthesis of 3-Iodopyrroles

    • Pyrrolidin-2-ones and 3-iodopyrroles can be selectively synthesized via the cascade reactions of N-substituted piperidines .
    • The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic .
  • Pyrrolizines

    • Pyrrolizines are another class of compounds that can be synthesized from pyrrolidine derivatives .
    • These compounds have been reported in the literature from 2015 to date .
    • They are characterized by the pyrrolidine ring and its derivatives, and have shown target selectivity in bioactive molecules .
  • Pyrrolidine-2-one and Pyrrolidine-2,5-diones

    • Pyrrolidine-2-one and pyrrolidine-2,5-diones are other derivatives of the pyrrolidine ring .
    • These compounds have been described in the literature from 2015 to date .
    • They have shown target selectivity in bioactive molecules .
  • Prolinol Derivatives

    • Prolinol derivatives are another class of compounds that can be synthesized from pyrrolidine derivatives .
    • These compounds have been reported in the literature from 2015 to date .
    • They have shown target selectivity in bioactive molecules .
  • Pyrrolizines

    • Pyrrolizines are another class of compounds that can be synthesized from pyrrolidine derivatives .
    • These compounds have been reported in the literature from 2015 to date .
    • They are characterized by the pyrrolidine ring and its derivatives, and have shown target selectivity in bioactive molecules .
  • Pyrrolidine-2-one and Pyrrolidine-2,5-diones

    • Pyrrolidine-2-one and pyrrolidine-2,5-diones are other derivatives of the pyrrolidine ring .
    • These compounds have been described in the literature from 2015 to date .
    • They have shown target selectivity in bioactive molecules .
  • Prolinol Derivatives

    • Prolinol derivatives are another class of compounds that can be synthesized from pyrrolidine derivatives .
    • These compounds have been reported in the literature from 2015 to date .
    • They have shown target selectivity in bioactive molecules .

Future Directions

The future directions for research would depend on the specific biological activity of the compound. Pyrrolidine derivatives have shown promise in drug discovery, suggesting potential future directions in this area .

properties

IUPAC Name

ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.BrH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHURWNVNPTRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 2
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 3
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 4
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 5
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 6
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide

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